molecular formula C19H13BrN4OS B2560940 (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide CAS No. 333415-21-7

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Cat. No. B2560940
CAS RN: 333415-21-7
M. Wt: 425.3
InChI Key: JPNNJRLQQNOBTB-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide, also known as BVT.5182, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. 5182.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thiazole and benzamide derivatives involves complex chemical reactions that serve as foundational techniques for creating compounds with specific biological activities. For instance, the four-step synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its amino derivatives highlights a method for producing compounds tested as potential plant growth regulators (Teitei, 1980). Additionally, the development of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process showcases an efficient synthesis route for producing a variety of these compounds in good to excellent yields (Wang et al., 2008).

Potential Biological Activities

The research on thiazole and benzamide derivatives extends into their potential biological activities, offering a glimpse into their applications in pharmacology and medicine. Some derivatives have been explored for their antifungal and anticancer properties, which is indicative of the broader therapeutic potential of such compounds. For example, the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives was motivated by the search for antifungal agents (Narayana et al., 2004). Moreover, compounds containing the thiadiazole scaffold and benzamide groups have shown promising in vitro anticancer activity against a panel of human cancer cell lines, highlighting the potential of these molecules in cancer therapy (Tiwari et al., 2017).

properties

IUPAC Name

4-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-3-1-2-13(8-15)17-11-26-19(24-17)14(9-21)10-23-16-6-4-12(5-7-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNNJRLQQNOBTB-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.